2-(Methylamino)thiophene-3-carbonitrile hydrochloride

Description

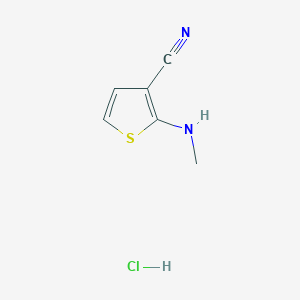

2-(Methylamino)thiophene-3-carbonitrile hydrochloride (CAS: 2126160-62-9) is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂S and a molecular weight of 174.65 g/mol . It features a thiophene ring substituted with a methylamino group at position 2, a nitrile group at position 3, and a hydrochloride salt moiety. The compound is classified as a research chemical with a purity of ≥95% and is intended exclusively for laboratory use . Key physical properties such as melting point, solubility, and stability remain undocumented in available literature, highlighting gaps in its characterization.

Properties

IUPAC Name |

2-(methylamino)thiophene-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c1-8-6-5(4-7)2-3-9-6;/h2-3,8H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKZLNZMAVURRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CS1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)thiophene-3-carbonitrile hydrochloride typically involves the reaction of 2-thiophenecarbonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)thiophene-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "2-(Methylamino)thiophene-3-carbonitrile hydrochloride":

Structure and Composition

This compound has the CAS Number 2126160-62-9 .

Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide:

This compound is a synthetic organic molecule being explored for potential therapeutic applications. The molecular formula of this compound is C21H22ClN5O3S2 and its molecular weight is 492.01, with a purity of usually 95%.

Biological Activity

This compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related thieno-triazolo compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory activity. For example, in xylene-induced ear swelling tests in mice, compounds structurally related to this compound demonstrated efficacy comparable to established anti-inflammatory agents such as diclofenac sodium.

Case Studies

- Study on Anti-inflammatory Activity : A study published in the Chinese Journal of Organic Chemistry reported that derivatives of the thieno-triazolo framework exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. These compounds showed reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac sodium.

- Anticancer Studies : In research focusing on cytotoxicity against cancer cell lines (e.g., HT-29), related compounds demonstrated selective toxicity at nanomolar concentrations. The findings suggest that the structural modifications in these compounds can significantly influence their biological activity profiles.

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiophene-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS: 2306823-39-0, molecular formula C₂₄H₂₇ClN₂OS) shares a thiophene backbone and hydrochloride salt but differs significantly in functional groups and size. Its molecular weight (~426.5 g/mol) is over twice that of the target compound, reflecting a complex fentanyl-derived structure with a phenethylpiperidine core . Unlike 2-(methylamino)thiophene-3-carbonitrile hydrochloride, thiophene fentanyl is a potent opioid analog, though its toxicological profile remains understudied .

Hydrochloride Salts: 3,6-Dimethylpiperidine-2-carboxylic Acid Hydrochloride

This compound (CAS: MDLMFCD18817565, molecular formula C₈H₁₆ClNO₂, molecular weight 209.22 g/mol) is a bicyclic hydrochloride salt containing a carboxylic acid group instead of a nitrile . The higher molecular weight and distinct functional groups suggest differences in solubility and reactivity. Such derivatives are often intermediates in pharmaceutical synthesis, contrasting with the nitrile-containing target compound’s undefined applications .

Methylamino-Containing Derivatives: Dipivefrin Hydrochloride

Dipivefrin hydrochloride (CAS: 64019-93-8) is a prodrug with a methylaminoethyl group and ester functionalities. Its molecular complexity (C₁₉H₂₈ClNO₅, approximate molecular weight 394.88 g/mol) enables ophthalmic applications, unlike the simpler thiophene-based target compound . Regulatory data classify dipivefrin as a toxic solid (UN 2811, Class 6.1), whereas this compound lacks explicit hazard classifications .

Data Table: Comparative Analysis

Biological Activity

Overview

2-(Methylamino)thiophene-3-carbonitrile hydrochloride is a compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a thiophene ring and a nitrile group, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C6H7ClN2S

- Molecular Weight: 176.65 g/mol

- Chemical Structure: Chemical Structure

The compound features a thiophene ring substituted with a methylamino group and a carbonitrile group, which are critical for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Cellular Signaling Pathways: It can influence cellular processes such as proliferation, apoptosis, and inflammation through interactions with signaling pathways.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.0048 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines. Preliminary findings indicate that it may exhibit cytotoxic effects against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 12.5 |

| HCT116 | 15.0 |

| MCF7 | 10.0 |

The mechanism behind its anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers evaluated the effectiveness of various thiophene derivatives, including this compound, against common bacterial strains. The compound showed superior activity compared to other derivatives, highlighting its potential as a lead compound in antibiotic development .

- Anticancer Research : Another investigation focused on the synthesis and biological evaluation of thiophene derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.